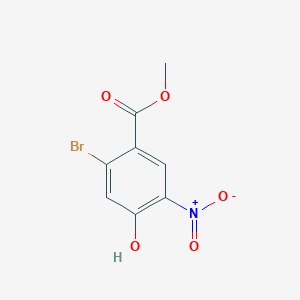

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate

Description

Contextualization within Halogenated Hydroxynitrobenzoate Ester Chemistry

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate belongs to the family of halogenated hydroxynitrobenzoate esters. This class of compounds is notable for the presence of an electron-withdrawing halogen, an electron-withdrawing nitro group, and an electron-donating hydroxyl group, all attached to a benzoate (B1203000) ester framework. The interplay of these functional groups on the aromatic ring influences the molecule's electronic properties and reactivity.

Halogenated esters are frequently used as intermediates in organic synthesis. wikipedia.orggoogle.com The presence of a halogen atom, such as bromine, provides a reactive site for various nucleophilic substitution and cross-coupling reactions, allowing for the construction of more complex molecules. wikipedia.org The nitro group is a strong deactivating group, influencing the regioselectivity of further electrophilic aromatic substitution, while the hydroxyl group is an activating group. The ester functional group itself can undergo reactions such as hydrolysis and saponification. libretexts.org

The synthesis of such esters often involves multi-step processes. A common route is the esterification of the corresponding carboxylic acid, in this case, 2-bromo-4-hydroxy-5-nitrobenzoic acid. bldpharm.com The synthesis of the parent acid itself may start from simpler precursors, involving sequential bromination, nitration, and hydroxylation reactions on a benzoic acid derivative. For instance, the synthesis of related compounds like 5-Hydroxy-4-methyl-2-nitrobenzoic acid can be achieved through the hydroxylation of 4-methyl-2-nitrobenzoic acid.

Significance of Substituted Benzoate Esters in Organic Synthesis and Chemical Research

Substituted benzoate esters are a cornerstone of modern organic chemistry due to their versatility as synthetic intermediates and their presence in a wide array of functional molecules. organic-chemistry.org They are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. The ester group can be readily converted into other functional groups; for example, it can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with amines to form amides. organic-chemistry.org

The substituents on the benzene (B151609) ring provide handles for a diverse range of chemical transformations. For example, α-halo esters can participate in reactions like the Darzens reaction to form α,β-epoxy esters. wikipedia.org The specific pattern of substitution on the aromatic ring is crucial for tailoring the molecule's biological activity or physical properties. The preparation of these esters is a fundamental process, often achieved through methods like Fischer esterification, where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. More advanced methods using solid acid catalysts have also been developed for the synthesis of methyl benzoates. mdpi.com

Overview of Current Research Trajectories and Identified Knowledge Gaps for the Compound

A review of the scientific literature indicates that while extensive research exists for the broader class of substituted benzoate esters, dedicated studies focusing specifically on this compound are not prominent. Current research often targets isomers or related compounds. For example, studies and data are available for Methyl 4-bromo-2-hydroxybenzoate sigmaaldrich.com, Methyl 2-bromo-5-hydroxybenzoate sigmaaldrich.com, and the parent acid, 2-Bromo-4-hydroxy-5-nitrobenzoic acid. bldpharm.com The synthesis of related nitrobenzoates, such as Methyl 4-bromo-2-nitrobenzoate, is also documented. chemicalbook.comchemicalbook.com

The primary knowledge gap is the lack of specific experimental data and reported applications for this compound. While its properties can be inferred from its constituent functional groups and the behavior of its isomers, detailed investigations into its unique reactivity, potential as a synthetic building block, and possible biological activity are yet to be published. This represents an opportunity for future research to synthesize this specific isomer and explore its chemical space, potentially uncovering new synthetic routes or applications.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO5 |

|---|---|

Molecular Weight |

276.04 g/mol |

IUPAC Name |

methyl 2-bromo-4-hydroxy-5-nitrobenzoate |

InChI |

InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-6(10(13)14)7(11)3-5(4)9/h2-3,11H,1H3 |

InChI Key |

POWDQMPFBJTUDD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Bromo 4 Hydroxy 5 Nitrobenzoate

Established Synthetic Pathways from Precursors

Established methods for the synthesis of methyl 2-bromo-4-hydroxy-5-nitrobenzoate rely on classical aromatic substitution reactions and functional group transformations. These pathways often start from readily available precursors and involve multiple steps to achieve the desired substitution pattern.

Nitration of Methyl 4-Hydroxybenzoate (B8730719) Derivatives

A common strategy involves the electrophilic substitution of a methyl 4-hydroxybenzoate derivative. The synthesis of methyl 3-bromo-4-hydroxybenzoate, a related isomer, is achieved by the bromination of methyl p-hydroxybenzoate. google.com Due to the activating and ortho, para-directing effects of the hydroxyl group, direct bromination tends to yield a mixture of products, including the 3-bromo and 3,5-dibromo derivatives. google.com

For the synthesis of the target molecule, a plausible pathway would involve the initial bromination of methyl 4-hydroxybenzoate. The hydroxyl and methoxycarbonyl groups direct incoming electrophiles. The strong activating and ortho, para-directing hydroxyl group would favor substitution at the positions ortho to it (positions 3 and 5). The methoxycarbonyl group is a deactivating, meta-directing group. Therefore, bromination is expected to occur at the 3-position. Subsequent nitration would then be directed by the existing substituents. The hydroxyl group directs ortho and para, the bromo group directs ortho and para, and the methoxycarbonyl group directs meta. The most likely position for nitration would be at the 5-position, which is ortho to the hydroxyl group and meta to the methoxycarbonyl group.

A typical nitration procedure involves using a mixture of nitric acid and sulfuric acid. quora.com However, controlling the regioselectivity can be challenging.

Alkylation of Corresponding Benzoic Acids

An alternative established route involves the synthesis of the corresponding carboxylic acid, 2-bromo-4-hydroxy-5-nitrobenzoic acid, followed by esterification. The synthesis of the precursor, 2-bromo-4-nitrobenzoic acid, can be achieved from 2-bromo-4-nitro-benzonitrile through hydrolysis using sulfuric acid. rsc.org Another approach starts from benzene (B151609), involving bromination, Friedel-Crafts acylation to introduce an acetyl group, oxidation to the carboxylic acid, and finally nitration. quora.comquora.com

Once the 2-bromo-4-hydroxy-5-nitrobenzoic acid is obtained, it can be converted to its methyl ester. A general method for the esterification of hydroxybenzoic acids involves reacting the acid with an alkyl halide, such as methyl iodide, in the presence of a base like sodium hydride in a suitable solvent like DMF. nih.gov Another common method is Fischer-Speier esterification, which involves refluxing the carboxylic acid with an excess of the alcohol (methanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid. google.com

| Precursor | Reagents | Product | Reference |

| 2-bromo-4-nitro-benzonitrile | H2SO4, H2O | 2-bromo-4-nitrobenzoic acid | rsc.org |

| 4-bromoacetophenone | KMnO4 | 4-bromobenzoic acid | quora.com |

| 4-bromobenzoic acid | HNO3, H2SO4 | 4-bromo-3-nitrobenzoic acid | quora.com |

| methy-5-bromo-2-hydroxybenzoic acid | NaH, CH3I, DMF | Methyl 5-bromo-2-hydroxybenzoate | nih.gov |

| Hydroxybenzoic acid | Halogenated derivative, tertiary amine | Ester of hydroxybenzoic acid | google.com |

This table presents examples of reactions for the synthesis of precursors and related esterification reactions.

Multi-Step Approaches from Simpler Aromatic Precursors

Synthesizing this compound from simpler aromatic precursors like benzene or phenol (B47542) requires a multi-step sequence designed to introduce the functional groups in a regiochemically controlled manner. dergipark.org.tr

A potential synthetic route starting from benzene could be:

Nitration: Benzene is first nitrated to nitrobenzene (B124822) using a mixture of concentrated nitric acid and sulfuric acid. quora.com

Reduction: The nitrobenzene is then reduced to aniline (B41778) using a reducing agent like tin and hydrochloric acid (Sn/HCl). quora.com

Protection of the amine group: The amino group is protected, for example, by acetylation with acetic anhydride (B1165640) to form acetanilide (B955). This is done to moderate the activating effect of the amino group and prevent over-bromination.

Bromination: The acetanilide is then brominated. The acetamido group is an ortho, para-director, leading to the formation of p-bromoacetanilide.

Hydrolysis: The protecting group is removed by hydrolysis to yield p-bromoaniline.

Diazotization and Hydrolysis: The amino group of p-bromoaniline is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid, followed by hydrolysis to introduce the hydroxyl group, yielding 4-bromophenol (B116583).

Nitration: The 4-bromophenol is then nitrated. The hydroxyl group is a strong ortho, para-director, leading to the formation of 2-nitro-4-bromophenol.

Carboxylation: A carboxyl group can be introduced, for example, via a Kolbe-Schmitt reaction on 4-bromo-2-nitrophenol.

Esterification: Finally, the resulting carboxylic acid is esterified to yield the target molecule.

Novel and Optimized Synthetic Approaches

Recent advances in organic synthesis have led to the development of more efficient and selective methods that can be applied to the synthesis of complex aromatic compounds like this compound.

Regioselective Functionalization Strategies

Achieving high regioselectivity in the substitution of aromatic rings is a primary goal in modern organic synthesis. For the synthesis of the target compound, controlling the positions of the bromo and nitro groups is crucial.

The regioselectivity of electrophilic aromatic bromination can be influenced by the choice of brominating agent and reaction conditions. nih.gov For instance, N-bromosuccinimide (NBS) is often used for regioselective bromination. nih.gov The nitration of phenols can also be performed with high regioselectivity. The use of ammonium (B1175870) nitrate (B79036) (NH4NO3) in the presence of potassium bisulfate (KHSO4) has been reported for the regioselective ortho-nitration of phenols. dergipark.org.tr This method could potentially be applied to a 2-bromophenol (B46759) derivative to selectively introduce the nitro group at the desired position.

The ipso-nitration of arylboronic acids offers another regioselective method for introducing a nitro group. acs.org This involves the reaction of an arylboronic acid with a nitrating agent, where the boronic acid group is replaced by a nitro group. A synthetic strategy could involve the preparation of a suitably substituted boronic acid precursor, followed by ipso-nitration.

| Substrate | Reagent/Catalyst | Key Feature | Reference |

| Phenols | NH4NO3, KHSO4 | Regioselective ortho-nitration | dergipark.org.tr |

| Arylboronic acids | N-nitrosaccharin | Metal-free ipso-nitration | acs.org |

| BINOL | HNO3/H2SO4 | Regioselective nitration | nih.gov |

This table highlights examples of regioselective nitration methods applicable to phenolic compounds.

Catalyst-Mediated Synthesis Routes

Catalyst-mediated reactions offer powerful tools for the synthesis of functionalized aromatic compounds. While direct catalytic synthesis of this compound may not be established, principles from modern catalysis can be applied.

Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-C and C-heteroatom bonds. A strategy could involve the synthesis of a di-halogenated precursor, followed by selective catalytic functionalization. For example, a dibrominated phenol derivative could undergo a regioselective palladium-catalyzed reaction to introduce a nitro group or a precursor to the methoxycarbonyl group. Palladium-catalyzed transformation of aryl chlorides, triflates, and nonaflates to nitroaromatics under weakly basic conditions has been reported and shows broad functional group compatibility. organic-chemistry.org

Furthermore, gold-catalyzed reactions have been employed for the chemoselective hydrogenation of nitro compounds. merckmillipore.com While this is a reduction rather than a direct synthesis, it highlights the potential of metal catalysis in manipulating nitroaromatic compounds. The development of catalysts for the direct C-H functionalization of aromatic rings is an active area of research and could provide future pathways for the efficient synthesis of molecules like this compound.

Green Chemistry Principles and Sustainable Synthesisnih.gov

The synthesis of nitrophenols, a class of compounds to which this compound belongs, is increasingly being viewed through the lens of green chemistry. The goal is to develop more environmentally benign and economically viable production methods. Research into the synthesis of nitrophenols has demonstrated that by carefully controlling physical parameters such as temperature, reaction time, and the concentration of reagents like nitric acid, high yields can be achieved without the need for costly and often hazardous catalysts or solvents. paspk.org

One approach involves the selective nitration of phenolic compounds by managing the dilution of nitric acid and the reaction temperature. For instance, studies have shown that reacting phenol with 32.5% nitric acid at 20°C for one hour can yield up to 91% nitrophenols, with high selectivity for the ortho and para positions. paspk.org This method is considered relatively clean and environmentally friendly as it minimizes the use of auxiliary substances.

Furthermore, the principles of green chemistry encourage the reduction or elimination of toxic substances. The fabrication of nanoparticles, often used as catalysts, via green synthesis methods using biological materials like plant extracts (such as from Citrus maxima peel or mung bean starch), bacteria, or fungi, presents a cost-effective and eco-friendly alternative to traditional chemical and physical methods. nih.govnih.gov These green-synthesized nanoparticles have shown high efficiency in reactions such as the reduction of nitrophenols. nih.govnih.gov

Derivatization from this compound Coreresearchgate.netorganic-chemistry.org

The structure of this compound features several reactive sites—the bromine atom, the hydroxyl group, the nitro group, and the methyl ester—making it a valuable intermediate for creating a wide array of derivatives.

Transformations at the Bromine Positionresearchgate.netorganic-chemistry.org

The bromine atom on the aromatic ring is a key functional group for introducing structural diversity. It can be substituted or used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. While specific examples for this compound are not extensively detailed in readily available literature, the reactivity of similar bromo-aromatic compounds suggests that it can undergo various transformations. These reactions typically involve transition-metal catalysis, such as in Suzuki or Heck coupling reactions, to append different organic moieties at the bromine position.

Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)asianindexing.comorganic-chemistry.org

The phenolic hydroxyl group is readily amenable to modification, most commonly through etherification and esterification reactions.

Etherification: This process involves the conversion of the hydroxyl group to an ether. A common method is Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base, reacts with an alkyl halide. For example, the alkylation of a similar compound, methyl 3-hydroxy-4-methoxybenzoate, with 1-bromo-3-chloropropane (B140262) demonstrates a typical etherification process. mdpi.com

Esterification: The hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base.

These modifications can significantly alter the molecule's physical and chemical properties.

Chemical Conversions of the Nitro Group (e.g., Reduction)asianindexing.comorganic-chemistry.org

The nitro group is a versatile functional group that can be readily converted into other functionalities, most notably an amino group through reduction. The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. organic-chemistry.org

A wide range of reducing agents can be employed for this purpose, from classical methods using metals like iron powder in acetic acid to more modern, greener alternatives. organic-chemistry.orgmdpi.com Green synthesis approaches utilize catalysts like gold nanoparticles (AuNPs) supported on materials such as ceria (CeO₂) or alumina (B75360) (γ-Al₂O₃), often in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govnih.gov These catalytic systems have demonstrated high efficiency and reusability in the reduction of p-nitrophenol. nih.govnih.gov Metal-free reduction methods using reagents like tetrahydroxydiboron (B82485) in water have also been developed, offering good yields and functional group tolerance. organic-chemistry.org

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst System | Solvent | Conditions | Notes |

| Powdered Iron / Acetic Acid | Acetic Acid | 50-60°C | A classic and effective method for nitro group reduction. mdpi.com |

| Au-Ce Catalysts / NaBH₄ | Aqueous | Room Temperature | Green synthesis approach with high efficiency and reusability. nih.gov |

| Tetrahydroxydiboron | Water | Room Temperature | A metal-free reduction method with good functional group tolerance. organic-chemistry.org |

| KBH₄ / I₂ | - | - | In situ generation of BI₃ as the active reductant. organic-chemistry.org |

Ester Group Manipulations (e.g., Hydrolysis, Transesterification)asianindexing.comorganic-chemistry.org

The methyl ester group can be modified to further diversify the molecular structure.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. learncbse.in This transformation is crucial for synthesizing derivatives where a carboxylic acid functionality is desired for further reactions, such as amide bond formation.

Transesterification: This reaction involves converting the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups into the ester functionality.

Scale-Up and Industrial Feasibility Studies (if applicable)achemblock.combldpharm.com

While specific industrial-scale synthesis data for this compound is not widely published, general principles for scaling up similar chemical processes can be considered. The economic viability of producing nitrophenols on a commercial level often hinges on minimizing the use of expensive materials and simplifying the process. paspk.org

For instance, processes that avoid costly surfactants and catalysts by instead controlling physical parameters like temperature and reagent concentration are more attractive for industrial application. paspk.org An industrial process for a related compound, 4-nitro-oxy-methyl-benzoic acid, highlights the importance of catalyst selection and reaction conditions to achieve high yield (90.2%) and purity (99.35%) on a larger scale. google.com The process involved reaction with silver nitrate in the presence of an acid catalyst, followed by controlled precipitation and purification steps. google.com Such strategies, focusing on yield optimization, purity control, and waste minimization, would be critical in any feasibility study for the industrial production of this compound.

Reactivity and Mechanistic Studies of Methyl 2 Bromo 4 Hydroxy 5 Nitrobenzoate

Electrophilic Aromatic Substitution Reactions of the Compound

Electrophilic aromatic substitution (EAS) on a benzene (B151609) ring is heavily influenced by the nature of the substituents already present. These groups can either activate or deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.orgvedantu.com

In methyl 2-bromo-4-hydroxy-5-nitrobenzoate, the substituents present a classic case of competing directive effects:

Hydroxyl (-OH) group: A powerful activating group and strongly ortho, para-directing due to its ability to donate electron density to the ring via resonance.

Bromo (-Br) group: A deactivating group due to its inductive electron withdrawal, but it is ortho, para-directing because of its ability to donate a lone pair of electrons through resonance. pharmaguideline.com

Nitro (-NO₂) group: A potent deactivating group and a meta-director due to its strong electron-withdrawing nature through both inductive and resonance effects. libretexts.org

Methyl ester (-COOCH₃) group: A deactivating group and a meta-director, withdrawing electron density from the ring. msu.edu

Considering the positions on the ring:

C1: Substituted with -COOCH₃

C2: Substituted with -Br

C3: Open for substitution. It is ortho to the -Br and -OH groups, and meta to the -NO₂ group.

C4: Substituted with -OH

C5: Substituted with -NO₂

C6: Open for substitution. It is ortho to the -COOCH₃ and meta to both the -Br and -OH groups.

The hydroxyl group at C4 is the most powerful activating and directing group. It strongly directs incoming electrophiles to its ortho positions (C3 and C5). However, the C5 position is already occupied by a nitro group. Therefore, the most likely position for electrophilic attack is the C3 position. The bromine at C2 also directs ortho (to C3), reinforcing this regioselectivity. The deactivating, meta-directing nitro and ester groups would direct to C3 as well (meta to C1 and C5). Thus, there is a consensus among the directing effects for substitution at the C3 position.

Table 1: Directive Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directive Influence |

| -COOCH₃ | C1 | Deactivating | Meta (to C3, C5) |

| -Br | C2 | Deactivating (ortho, para-directing) | Ortho (to C3), Para (to C6) |

| -OH | C4 | Activating | Ortho (to C3, C5) |

| -NO₂ | C5 | Deactivating | Meta (to C1, C3) |

Nucleophilic Aromatic Substitution Reactions of the Compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. clockss.org The reaction generally proceeds via a two-step addition-elimination mechanism.

The structure of this compound is well-suited for SNAr reactions. The nitro group (-NO₂) at the C5 position strongly withdraws electron density from the ring, especially from the ortho and para positions, making the ring electrophilic and susceptible to attack by nucleophiles. The bromine atom at C2 is a good leaving group.

A nucleophile would preferentially attack the carbon atom bearing the bromine. The attack is facilitated by the stabilization of the negative charge in the resulting intermediate (a Meisenheimer complex) by the electron-withdrawing nitro group. The hydroxyl group, being electron-donating, would slightly counteract this activation, but the effect of the nitro group is generally dominant.

For example, reaction with an alkoxide like sodium methoxide (B1231860) (NaOCH₃) would be expected to replace the bromine atom, yielding Methyl 2-methoxy-4-hydroxy-5-nitrobenzoate. Similarly, reaction with an amine, such as piperidine, would lead to the corresponding 2-amino substituted product.

Oxidation and Reduction Pathways of Specific Functional Groups

The functional groups on this compound offer distinct pathways for oxidation and reduction.

Reduction: The most readily reducible functional group in the molecule is the nitro group. Aromatic nitro groups can be reduced to primary amines using a variety of reagents. organic-chemistry.org

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) is a common and clean method. This would convert the nitro group to an amino group, yielding Methyl 4-amino-2-bromo-5-hydroxybenzoate.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for the reduction of nitroarenes. sciencemadness.org

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) is also a known reagent for the chemoselective reduction of nitro groups. sciencemadness.org

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. However, strong oxidizing agents can lead to complex mixtures or degradation of the aromatic ring. The ester and bromo functionalities are generally stable to oxidation under typical conditions. The nitro group is already in a high oxidation state. Oxidation of the phenol (B47542) could potentially lead to quinone-like structures, though this is often complex in highly substituted rings. For instance, oxidation of a related compound, 2-bromo-4-nitrotoluene, to the corresponding benzaldehyde (B42025) requires specific conditions using chromium(VI) oxide to avoid over-oxidation. chemicalbook.com

Hydrolysis and Transesterification Kinetics

The methyl ester group (-COOCH₃) can undergo hydrolysis under both acidic and basic conditions.

Hydrolysis: Hydrolysis is the cleavage of the ester bond by water.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. The products are the corresponding carboxylic acid (2-bromo-4-hydroxy-5-nitrobenzoic acid) and methanol (B129727). libretexts.org To drive the reaction to completion, an excess of water is used, or the methanol product is removed as it forms. learncbse.in

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a base, such as sodium hydroxide (B78521) (NaOH), is used. libretexts.org The reaction produces the sodium salt of the carboxylic acid (sodium 2-bromo-4-hydroxy-5-nitrobenzoate) and methanol. The reaction is considered irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

Studies on substituted methyl benzoates have shown that electron-withdrawing groups, such as a nitro group, significantly increase the rate of hydrolysis, while electron-donating groups decrease it. oieau.fr For instance, the hydrolysis half-life of methyl benzoate (B1203000) at pH 8 and 10°C is estimated to be 1.8 years, whereas the presence of a 4-nitro group reduces this to 0.1 years. oieau.fr Given the presence of the strongly deactivating nitro group, it can be inferred that this compound would have a relatively fast rate of hydrolysis, particularly under basic conditions.

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For example, heating this compound in an excess of ethanol (B145695) with an acid or base catalyst would lead to the formation of ethyl 2-bromo-4-hydroxy-5-nitrobenzoate and methanol. The reaction is an equilibrium process, and driving it to completion requires using a large excess of the new alcohol or removing one of the products.

Reaction Mechanisms and Intermediate Characterization

Electrophilic Aromatic Substitution Mechanism: The mechanism involves the attack of an electrophile (E⁺) on the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemguide.co.uk In the case of this compound, attack at the C3 position is most favorable. The positive charge of the intermediate is delocalized across the ring and is influenced by the existing substituents. The final step is the loss of a proton (H⁺) from the site of attack to restore the aromaticity of the ring.

Nucleophilic Aromatic Substitution Mechanism: The SNAr mechanism is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. clockss.org The negative charge in this complex is delocalized over the aromatic ring and is significantly stabilized by the electron-withdrawing nitro group. In the second step, the leaving group (Br⁻) is expelled, and the aromaticity of the ring is restored.

Influence of Substituents on Aromatic Ring Reactivity

Inductive Effect: This is the withdrawal or donation of electrons through the sigma bond. The electronegative O, N, and Br atoms all exert an electron-withdrawing inductive effect (-I), which deactivates the ring. libretexts.org

Resonance Effect: This involves the donation or withdrawal of electrons through the pi system. The -OH group has a strong electron-donating resonance effect (+R), which activates the ring, particularly at the ortho and para positions. The -NO₂ and -COOCH₃ groups have strong electron-withdrawing resonance effects (-R), deactivating the ring. The -Br atom has a weak +R effect. libretexts.orgmsu.edu

For Electrophilic Substitution: The powerful activating (+R) effect of the hydroxyl group is opposed by the deactivating effects (-I and -R) of the nitro and ester groups, and the -I effect of the bromine. The net result is a ring that is significantly deactivated towards electrophilic attack compared to benzene or phenol. Reactions require more forcing conditions.

For Nucleophilic Substitution: The strong deactivating groups (-NO₂, -COOCH₃, -Br) make the ring electron-poor and thus highly activated for nucleophilic attack. The hydroxyl group's activating effect is insufficient to counteract the strong activation towards nucleophiles provided by the other groups.

Table 2: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Overall Effect on SNAr |

| -COOCH₃ | Withdrawing (-I) | Withdrawing (-R) | Deactivating | Activating |

| -Br | Withdrawing (-I) | Donating (+R) | Deactivating | Activating |

| -OH | Withdrawing (-I) | Donating (+R) | Activating | Deactivating |

| -NO₂ | Withdrawing (-I) | Withdrawing (-R) | Deactivating | Activating |

Advanced Spectroscopic and Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra, the connectivity and spatial relationships of atoms within a molecule can be established.

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides critical information about the electronic environment of each unique proton and carbon atom in Methyl 2-bromo-4-hydroxy-5-nitrobenzoate. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron-withdrawing and electron-donating effects of the substituents on the aromatic ring: the bromo, hydroxyl, nitro, and methyl ester groups.

In the ¹H NMR spectrum, the compound is expected to show distinct signals for the two aromatic protons, the hydroxyl proton, and the methyl protons of the ester group. The aromatic protons' chemical shifts are influenced by their position relative to the electron-withdrawing nitro and bromo groups and the electron-donating hydroxyl group. The hydroxyl proton signal may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl protons of the ester group typically appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. docbrown.info The spectrum for a related compound, methyl 2-hydroxybenzoate, shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. docbrown.info For this compound, the carbon atoms directly attached to electronegative atoms (oxygen, bromine) will be significantly deshielded, appearing at higher chemical shifts. The carbonyl carbon of the ester group is characteristically found at a very downfield position (typically 165-190 ppm). chemicalbook.com The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern.

Predicted ¹H and ¹³C NMR Data for this compound (Note: The following table is based on established substituent effects in NMR spectroscopy, as specific experimental data for this compound is not publicly available in the searched literature.)

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Ar-H (H-3) | ~7.5 - 8.0 | Singlet (s) | Influenced by ortho-bromo and para-nitro groups. |

| Ar-H (H-6) | ~8.0 - 8.5 | Singlet (s) | Influenced by ortho-nitro and para-bromo groups. |

| -OH | Variable (e.g., 5.0 - 11.0) | Broad singlet (br s) | Chemical shift is dependent on solvent, concentration, and temperature. |

| -OCH₃ | ~3.9 | Singlet (s) | Typical range for methyl ester protons. |

| ¹³C NMR | |||

| C=O (ester) | ~165 - 170 | Singlet | Carbonyl carbon chemical shift. chemicalbook.com |

| C-4 (C-OH) | ~150 - 155 | Singlet | Attached to the hydroxyl group. |

| C-5 (C-NO₂) | ~140 - 145 | Singlet | Attached to the nitro group. |

| C-2 (C-Br) | ~110 - 115 | Singlet | Attached to the bromine atom. |

| C-1 | ~125 - 130 | Singlet | Quaternary carbon attached to the ester group. |

| C-6 | ~120 - 125 | Doublet | Aromatic CH carbon. |

| C-3 | ~115 - 120 | Doublet | Aromatic CH carbon. |

| -OCH₃ | ~52 - 55 | Quartet | Methyl ester carbon. rsc.org |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would primarily be used to confirm the absence of coupling between the two aromatic protons (H-3 and H-6), as they are para to each other with no intervening protons, thus appearing as singlets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign the signals for the aromatic C-3 and C-6 to their attached protons, H-3 and H-6, respectively. It would also link the methyl carbon signal to the methyl proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically over 2-3 bonds) between carbon and proton atoms. HMBC is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and from the aromatic protons (H-3 and H-6) to various quaternary and protonated carbons in the ring, confirming the substitution pattern.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

While NMR provides the structure in solution, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is the gold standard for determining molecular geometry and observing intermolecular forces.

An X-ray diffraction study on a suitable single crystal of this compound would provide highly accurate bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the benzene (B151609) ring and reveal the orientation of the substituent groups relative to the ring. The analysis would precisely measure the C-Br, C-N, C-O, and C=O bond lengths, which are influenced by the electronic interplay between the substituents.

The crystal structure would elucidate the network of intermolecular interactions that govern the packing of molecules in the crystal lattice. Key interactions expected for this molecule include:

Hydrogen Bonding: Strong hydrogen bonds are anticipated between the hydroxyl group (-OH) of one molecule and the nitro group (-NO₂) or the carbonyl oxygen (C=O) of a neighboring molecule. These interactions are critical in directing the crystal packing.

π-Stacking: The electron-deficient aromatic rings, due to the presence of the nitro group, may engage in π-π stacking interactions, further stabilizing the solid-state structure.

Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with an electronegative atom like oxygen from a nitro or carbonyl group on an adjacent molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

For this compound (C₈H₆BrNO₅), the exact mass can be calculated. The presence of bromine is readily identifiable from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

The fragmentation of the molecular ion would likely proceed through several key pathways common for aromatic esters and nitro compounds: bldpharm.com

Loss of the methoxy (B1213986) radical (•OCH₃): This would lead to a fragment ion at [M-31]⁺.

Loss of the methyl ester group (•COOCH₃): This fragmentation would result in a peak at [M-59]⁺.

Loss of a nitro group (•NO₂): A fragment corresponding to [M-46]⁺ could be observed.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is also a common pathway in the fragmentation of aromatic compounds.

The analysis of these fragments helps to confirm the presence and connectivity of the functional groups within the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

For accurate functional group identification and structural elucidation of this compound, experimental FT-IR and Raman spectra would be required. In the absence of such data, a computational chemistry approach, such as Density Functional Theory (DFT) calculations, could predict the vibrational frequencies. However, such theoretical data for this specific compound has not been found in the public domain.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Similarly, specific experimental or theoretical Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, which would detail its electronic transitions, is not available in the surveyed literature. The chromophoric and auxochromic groups present in the molecule (the nitro group, the hydroxyl group, the bromine atom, and the benzene ring itself) will govern its absorption maxima (λmax). The precise substitution pattern is critical in determining the energy of the π → π* and n → π* electronic transitions. Without experimental spectra or dedicated quantum chemical calculations for this exact molecule, a detailed analysis of its electronic transitions cannot be provided.

Theoretical and Computational Investigations of Methyl 2 Bromo 4 Hydroxy 5 Nitrobenzoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like Methyl 2-bromo-4-hydroxy-5-nitrobenzoate. These methods allow for the detailed analysis of molecular geometry, orbital energies, and spectroscopic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For complex molecules, conformational analysis is crucial to identify different stable isomers and their relative energies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

For molecules with electron-withdrawing groups like the nitro group and electron-donating groups like the hydroxyl group, the distribution of HOMO and LUMO densities is particularly informative. In the case of this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the hydroxyl group, which are electron-rich regions. Conversely, the LUMO is likely to be concentrated on the nitro group and the carbonyl group of the ester, as these are electron-deficient centers. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Table 1: Key Parameters from FMO Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, with a smaller gap suggesting higher reactivity. |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental spectra for structure verification and analysis.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov These calculations provide valuable information about the electronic environment of each nucleus. For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing and -donating effects of the various substituents on the benzene ring. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. This is typically done by performing a frequency calculation on the optimized geometry. The predicted spectrum helps in the assignment of experimental vibrational bands to specific functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum would likely show characteristic π→π* and n→π* transitions associated with the aromatic ring and the nitro and carbonyl chromophores. researchgate.net

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Parameter | Functional Group/Region |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons, hydroxyl proton, methyl protons |

| ¹³C NMR | Chemical Shift (ppm) | Carbons of the benzene ring, carbonyl carbon, methyl carbon |

| IR | Wavenumber (cm⁻¹) | O-H stretch, C-H stretch, C=O stretch, N-O stretch, C-Br stretch |

| UV-Vis | Wavelength (nm) | π→π* and n→π* transitions |

Molecular Dynamics Simulations (if applicable)

Prediction of Reactivity Profiles and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to explore potential reaction pathways.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov For this compound, the MEP map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions. The area around the oxygen atoms of the hydroxyl and nitro groups would be expected to have a negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and regions near the electron-withdrawing groups would exhibit a positive potential, indicating sites for nucleophilic attack.

Fukui Functions: These are used to predict the local reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one can identify which atoms are most likely to participate in a chemical reaction.

Reaction Pathway Calculations: By mapping the potential energy surface, computational methods can be used to identify transition states and calculate the activation energies for various potential reactions. This can provide insights into the feasibility and mechanism of reactions such as nucleophilic aromatic substitution or reactions involving the functional groups. The presence of both activating (hydroxyl) and deactivating (nitro, bromo) groups on the benzene ring makes the prediction of its reactivity profile particularly interesting.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding Networks, π-Stacking)

The solid-state structure and properties of this compound are influenced by intermolecular interactions.

Hydrogen Bonding: The presence of a hydroxyl group (a hydrogen bond donor) and nitro and carbonyl groups (hydrogen bond acceptors) suggests the potential for significant intermolecular hydrogen bonding. Computational studies can predict the geometry and strength of these hydrogen bonds, which play a crucial role in the crystal packing and physical properties of the compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Applications of Methyl 2 Bromo 4 Hydroxy 5 Nitrobenzoate in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of electron-withdrawing (nitro, bromo, methyl ester) and electron-donating (hydroxyl) groups on the benzene (B151609) ring activates the molecule for a variety of chemical transformations. This makes Methyl 2-bromo-4-hydroxy-5-nitrobenzoate and its parent acid, 2-Bromo-4-hydroxy-5-nitrobenzoic acid, valuable precursors in multi-step synthetic pathways. bldpharm.com The different functional groups offer multiple reaction sites that can be addressed sequentially to build intricate molecular frameworks.

The potential for synthetic diversification is significant. For instance, the nitro group can be reduced to an amine, the hydroxyl group can be alkylated or acylated, the bromine atom can participate in cross-coupling reactions, and the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide. This multi-functionality allows chemists to use the compound as a scaffold, introducing new functionalities and building molecular complexity.

Table 1: Potential Synthetic Transformations of Functional Groups

| Functional Group | Type of Reaction | Potential Product Functional Group |

| Nitro Group (-NO₂) | Reduction | Amino Group (-NH₂) |

| Hydroxyl Group (-OH) | Etherification / Alkylation | Ether (-OR) |

| Esterification / Acylation | Ester (-OCOR) | |

| Bromine Atom (-Br) | Nucleophilic Aromatic Substitution | Various (e.g., -CN, -OR) |

| Cross-Coupling (e.g., Suzuki, Heck) | C-C Bonded Substituents (e.g., Aryl, Alkyl) | |

| Methyl Ester (-COOCH₃) | Hydrolysis (Saponification) | Carboxylic Acid (-COOH) |

| Aminolysis | Amide (-CONH₂) |

While specific examples of marketed drugs derived directly from this compound are not prominent in publicly available literature, its structural motifs are relevant to medicinal chemistry. Substituted nitroaromatic compounds are common intermediates in the synthesis of pharmaceuticals. The primary route involves the reduction of the nitro group to an aniline (B41778) derivative. This resulting amino-hydroxy-bromo-benzoic acid structure can serve as a scaffold for a wide range of pharmacologically active molecules. The amino group can be converted into amides, sulfonamides, or used in the formation of heterocyclic rings, which are core structures in many drugs. The interplay between the hydroxyl, bromo, and carboxylic acid functionalities further allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its biological activity.

The historical and current synthesis of many dyes and pigments relies heavily on nitroaromatic compounds. The most common application is the use of the nitro group as a precursor to a primary aromatic amine (-NH2). This amine is a fundamental component for producing azo dyes through a process of diazotization and coupling. The presence of a hydroxyl group on the ring, as in this compound, is particularly significant as it can act as a powerful auxochrome, a group that intensifies the color of the dye. The bromine atom can also influence the final color and improve properties like lightfastness. Therefore, this compound is a potential intermediate for creating specialized dyes with specific hues and performance characteristics.

Utilization in Catalyst Design and Ligand Synthesis

The application of this compound in catalyst design and ligand synthesis is not extensively documented in available research. However, its structure presents potential for such applications. After modification, such as reducing the nitro group and reacting the resulting amine, the molecule could be elaborated into bidentate or tridentate ligands capable of coordinating with metal centers. The presence of oxygen and potentially nitrogen donor atoms, combined with the steric and electronic influence of the bromine atom, could lead to ligands with unique properties for homogeneous catalysis.

Integration into Polymer Chemistry and Advanced Functional Materials

Direct integration of this compound into polymers is not a widely reported application. Hypothetically, the bifunctional nature of the molecule (specifically the hydroxyl group and the carboxylic acid derived from ester hydrolysis) could allow it to act as a monomer in the synthesis of polyesters or polyamides. The bromine and nitro substituents would then be incorporated as pendant groups along the polymer chain, imparting specific properties such as flame retardancy (from bromine) or high refractive index. These functional polymers could have applications in advanced materials, but this remains a speculative area pending further research.

Applications in Supramolecular Chemistry (e.g., based on non-covalent interactions)

The structure of this compound is well-suited for applications in supramolecular chemistry and crystal engineering. The molecule contains several functional groups capable of participating in non-covalent interactions, which govern the self-assembly of molecules into well-defined, higher-order structures.

The hydroxyl group (-OH) is a strong hydrogen-bond donor, while the oxygen atoms of the nitro group (-NO₂) and the carbonyl of the methyl ester (-COOCH₃) are effective hydrogen-bond acceptors. This donor-acceptor pairing can lead to the formation of robust hydrogen-bonded networks, such as chains or sheets, in the solid state. nih.gov Studies on analogous molecules, like the co-crystal of 4-nitrophenol (B140041) and 4,4′-bipyridine, demonstrate how hydroxyl and nitro groups direct crystal packing through specific hydrogen-bonding interactions. nih.gov The bromine atom can also participate in halogen bonding, a directional interaction with Lewis bases, adding another tool for controlling crystal architecture. These non-covalent interactions are fundamental to designing materials with specific properties, such as co-crystals for the pharmaceutical industry. nih.gov

Table 2: Potential Non-Covalent Interactions

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 |

| Hydrogen Bonding | Hydroxyl Group (-OH) | Nitro Group (-NO₂), Carbonyl Oxygen (C=O) |

| Halogen Bonding | Bromine Atom (-Br) | Lewis Basic sites (e.g., Nitro Oxygen) |

| π–π Stacking | Aromatic Ring | Aromatic Ring of adjacent molecule |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in separating Methyl 2-bromo-4-hydroxy-5-nitrobenzoate from starting materials, by-products, and other impurities, allowing for precise purity assessment and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to the compound's polarity and UV-absorbing properties. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analyte.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to control the ionization of the phenolic hydroxyl group, would provide good chromatographic resolution. researchgate.net Detection is commonly achieved using a UV-Vis detector, as the nitroaromatic structure strongly absorbs ultraviolet light. researchgate.netrsc.org The wavelength of maximum absorbance (λmax) for nitro-substituted aromatic compounds typically falls in a range that allows for sensitive detection. nih.goviu.edu The purity of this compound can be determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

Interactive Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Nitro-compounds

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar to non-polar aromatic compounds. researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Allows for the elution of compounds with a range of polarities and ensures the phenolic group is protonated for better peak shape. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive pressure. researchgate.net |

| Detector | UV-Vis Diode Array Detector (DAD) | Enables detection at the optimal wavelength and confirms peak purity by analyzing the entire UV spectrum. researchgate.netrsc.org |

| Detection Wavelength | ~254 nm or compound-specific λmax | Nitroaromatic compounds exhibit strong absorbance in this region of the UV spectrum. researchgate.net |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

| Column Temperature | 25-30 °C | Maintains stable retention times and improves reproducibility. |

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. acs.org Given its molecular weight and polar functional groups (hydroxyl and nitro groups), direct analysis might be challenging. The high temperatures of the GC inlet and column can potentially cause degradation of nitro-containing compounds. iu.edu

To overcome these challenges, derivatization is often employed. The acidic proton of the hydroxyl group can be replaced with a silyl (B83357) group (e.g., trimethylsilyl, TMS) to increase volatility and thermal stability. This process converts the polar hydroxyl group into a non-polar ether, which is more amenable to GC analysis. The choice of a capillary column with a suitable stationary phase, such as a mid-polarity phase (e.g., 5% phenyl-polysiloxane), is crucial for achieving good separation from related isomers or impurities. amazonaws.com A flame ionization detector (FID) can be used for quantification, although an electron capture detector (ECD) would offer higher sensitivity due to the presence of the electronegative nitro and bromo groups.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Sample Analysis

For the analysis of complex samples where selectivity is paramount, hyphenated techniques that couple a chromatographic separation method with mass spectrometry (MS) are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection and structural elucidation capabilities of MS. nih.govshimadzu.com In GC-MS analysis of this compound (likely after derivatization), the mass spectrometer would be operated in electron ionization (EI) mode. This would generate a reproducible fragmentation pattern, or mass spectrum, that serves as a chemical fingerprint for unequivocal identification. By using the selected ion monitoring (SIM) mode, the instrument can be set to detect only specific fragment ions characteristic of the target analyte, which dramatically increases sensitivity and selectivity, allowing for trace-level detection in complex matrices. amazonaws.com For instance, fragments corresponding to the loss of a methoxy (B1213986) group, a nitro group, or the bromine atom would be indicative of the compound's structure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an even more powerful tool, particularly for analytes in complex biological or environmental samples, as it generally does not require derivatization. nih.govmdpi.com The compound would first be separated by HPLC, then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻. researchgate.net In the case of this compound, the phenolic hydroxyl group and nitro group can facilitate ionization.

The true power of LC-MS/MS lies in its tandem mass spectrometry capability, often performed on a triple quadrupole instrument. shimadzu.com The first quadrupole selects the precursor ion (e.g., the [M-H]⁻ ion), which is then fragmented in the collision cell. The second quadrupole then selects for one or more specific product ions. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, effectively filtering out background noise and allowing for accurate quantification at very low concentrations.

Interactive Table 2: Typical Mass Spectrometry Parameters for Hyphenated Techniques

| Parameter | GC-MS | LC-MS/MS |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative Mode |

| Rationale | EI provides reproducible fragmentation for library matching. | ESI is a soft technique suitable for polar, non-volatile compounds; the phenolic proton is easily lost in negative mode. researchgate.net |

| Monitored Ions | Specific m/z fragments (SIM mode) | Precursor ion → Product ion transitions (MRM mode) shimadzu.com |

| Example Transition | N/A (Full scan or SIM) | e.g., m/z 276 → specific fragment(s) |

| Collision Gas | N/A | Argon or Nitrogen |

| Key Advantage | High-resolution separation for volatile compounds. nih.gov | High selectivity and sensitivity for complex matrices without derivatization. nih.gov |

Spectrophotometric and Spectrofluorometric Determination Methods

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simpler and more rapid approach for the quantification of this compound in solutions where it is the primary absorbing species. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

The electronic absorption spectrum of this compound is dominated by the transitions associated with the nitro-substituted benzene (B151609) ring. rsc.org Nitroaromatic compounds typically display strong absorption bands in the UV region. nih.goviu.edu The presence of the hydroxyl group (an auxochrome) can cause a bathochromic (red) shift in the absorption maximum. By measuring the absorbance at the wavelength of maximum absorption (λmax), a calibration curve can be constructed using standards of known concentration, from which the concentration of an unknown sample can be determined. While this method is fast and cost-effective, it lacks the selectivity of chromatographic methods and is susceptible to interference from other UV-absorbing compounds in the sample matrix. researchgate.net

Spectrofluorometric methods are generally not the primary choice for nitroaromatic compounds. The nitro group is a strong electron-withdrawing group and is known to quench fluorescence, meaning the compound is unlikely to be naturally fluorescent. Therefore, this technique would not be directly applicable for its determination unless a derivatization reaction is performed to introduce a fluorophore.

Structure Activity Relationship Sar Studies Theoretical and Design Oriented

Elucidation of Key Structural Features Driving Chemical Reactivity

The chemical reactivity of the aromatic ring in Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is a net result of the electron-donating and electron-withdrawing effects of its substituents. These effects operate through two primary mechanisms: the inductive effect and the resonance effect.

Hydroxy (-OH) Group: The hydroxyl group at the C4 position is a powerful activating group. It exerts a strong electron-donating effect through resonance (+R effect) by delocalizing a lone pair of electrons into the benzene (B151609) ring. This significantly increases the electron density of the ring, particularly at the ortho and para positions relative to it (C3, C5, and the C1-carbon bearing the ester). It also has a weaker, electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atom. However, the resonance effect is dominant, making the ring more susceptible to electrophilic attack.

Nitro (-NO₂) Group: Located at the C5 position, the nitro group is one of the strongest deactivating groups. It powerfully withdraws electron density from the benzene ring through both a strong inductive effect (-I) and a strong resonance effect (-R). This deactivation makes the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles. The nitro group directs incoming electrophiles to the meta position relative to itself (C1 and C3).

Bromo (-Br) Group: The bromine atom at the C2 position is a weakly deactivating group. It exhibits a dual electronic nature. Due to its high electronegativity, it withdraws electron density from the ring inductively (-I effect), which deactivates the ring. Conversely, its lone pairs can be delocalized into the ring via resonance (+R effect). While this resonance effect is weaker than that of the hydroxyl group, it directs incoming electrophiles to the ortho and para positions (C1, C3, and C5).

Methyl Ester (-COOCH₃) Group: The methyl ester group at C1 is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects (-I and -R). The carbonyl carbon is electron-deficient and pulls electron density from the attached ring carbon, deactivating the aromatic system towards electrophilic substitution and directing incoming electrophiles to the meta position (C3 and C5).

Table 1: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence (for EAS) |

|---|---|---|---|---|---|

| -COOCH₃ (Methyl Ester) | C1 | Withdrawing (-I) | Withdrawing (-R) | Deactivating | Meta |

| -Br (Bromo) | C2 | Withdrawing (-I) | Donating (+R) | Weakly Deactivating | Ortho, Para |

| -OH (Hydroxy) | C4 | Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating | Ortho, Para |

| -NO₂ (Nitro) | C5 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta |

Rational Design Principles for Modulating Reactivity and Selectivity

Understanding the SAR of this compound allows for the rational design of analogues with tailored reactivity and selectivity. Modifications to the existing substituents can predictably alter the electronic landscape of the aromatic ring.

Modulating Reactivity:

Increasing Reactivity towards Electrophiles: To make the ring more nucleophilic and thus more reactive towards electrophiles, one could:

Replace the Nitro Group: Substituting the strongly deactivating -NO₂ group with a weaker electron-withdrawing group (e.g., a cyano group) or an electron-donating group (e.g., an alkyl group) would significantly increase the ring's electron density.

Modify the Ester Group: Reduction of the ester to an alcohol (-CH₂OH) or its complete removal would lessen the deactivating influence from the C1 position.

Replace the Bromo Group: Swapping the bromine for hydrogen would remove its deactivating inductive effect. Replacing it with an activating group like an alkyl group would further enhance reactivity.

Decreasing Reactivity towards Electrophiles (or Increasing Reactivity towards Nucleophiles): To make the ring more electron-poor, one could:

Convert the Hydroxy Group: Transforming the strongly activating -OH group into an ether (-OR) or an ester (-OCOR) would diminish its electron-donating resonance capability, thereby deactivating the ring relative to the parent phenol (B47542).

Add More Withdrawing Groups: If sterically feasible, introducing another electron-withdrawing group would further decrease the ring's electron density, enhancing its susceptibility to nucleophilic attack.

Modulating Selectivity:

The selectivity of substitution reactions is controlled by the directing effects of the substituents.

Favoring Electrophilic Attack at C3: The existing substitution pattern already favors electrophilic attack at the C3 position. To enhance this selectivity, one could increase the activating strength of the hydroxyl group (e.g., by ensuring a basic medium to form the more powerfully donating phenoxide ion, -O⁻) while retaining the deactivating groups at C1 and C5.

Favoring Substitution at Other Positions: Directing new substituents to other positions would require significant structural changes. For example, to favor substitution at C6, one might replace the C5-nitro group with a strongly activating, ortho-para directing group like an amino (-NH₂) group. This would create a scenario where C6 is ortho to the activating amino group and para to the activating hydroxyl group, making it a highly favorable site for electrophilic attack.

Promoting Nucleophilic Aromatic Substitution (SNAAr): The current structure is primed for SNAAr, especially at the carbons bearing the nitro (C5) and bromo (C2) groups, which are activated by the electron-withdrawing nature of the nitro and ester groups. The selectivity between these sites would depend on the reaction conditions and the nature of the nucleophile. Modulating the leaving group (e.g., replacing -Br with -F, which is often a better leaving group in SNAAr) could enhance reactivity and selectivity for that position.

Computational SAR Modeling

While specific computational SAR or Quantitative Structure-Activity Relationship (QSAR) studies for this compound were not identified in the surveyed literature, the principles for such an analysis are well-established. Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools to predict and rationalize the reactivity of complex aromatic molecules. nih.gov

A theoretical investigation of this molecule would typically involve:

Calculation of Molecular Properties: DFT methods, such as using the B3LYP functional with a basis set like 6-311++G(d,p), could be employed to optimize the molecule's geometry and calculate key electronic descriptors. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electron density distribution across the molecule. For this compound, this would graphically illustrate the electron-rich character near the hydroxyl group and the electron-poor regions associated with the nitro and ester groups, predicting the most likely sites for electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO distribution would indicate the most probable sites for donating electrons to an electrophile, while the LUMO distribution would show the most probable sites for accepting electrons from a nucleophile.

Reaction Pathway Modeling: Computational models can be used to simulate reaction mechanisms, such as electrophilic or nucleophilic substitution. By calculating the energies of intermediates and transition states, chemists can predict the most favorable reaction pathways and understand the origins of regioselectivity.

Such computational studies have been successfully applied to structurally similar compounds like 5-Bromo-2-Hydroxybenzaldehyde, providing insights into their stability, electronic properties, and potential for drug design. nih.gov A similar approach for this compound would provide a quantitative basis for the qualitative principles described above.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Routes and Catalytic Systems

Future research is poised to move beyond traditional synthetic methods for producing Methyl 2-bromo-4-hydroxy-5-nitrobenzoate and its derivatives. The focus is shifting towards unconventional routes that offer higher efficiency, selectivity, and milder reaction conditions.

One promising area is the development of catalyst-free synthetic protocols . Research on related heterocyclic compounds, such as benzimidazoles and benzothiazoles, has demonstrated the feasibility of catalyst-free reactions at room temperature, achieving nearly quantitative yields and high atom economy. acs.orgresearchgate.net These methods often utilize sustainable solvents like ethanol (B145695), eliminating the need for toxic catalysts and simplifying product purification. acs.org Applying similar principles to the synthesis or derivatization of this compound could involve exploring one-pot reactions where multiple synthetic steps are combined without isolating intermediates.

The exploration of novel catalytic systems also presents a significant research avenue. For instance, the use of a chiral half-sandwich scandium catalyst has shown success in the asymmetric cascade cyclization of related compounds, yielding polycyclic amines with high enantioselectivity. nih.gov Similarly, Cu/Ru relay catalytic systems are being developed for asymmetric reactions, featuring excellent atom- and step-economy under redox-neutral conditions. nih.gov Investigating such advanced catalytic systems for transformations involving this compound could lead to the synthesis of complex chiral molecules with potential applications in various fields. The use of iron(III) sulfate (B86663) as a catalyst in water has also been shown to be effective for rearrangements of related structures, highlighting a green and mild synthetic route. arizona.edu

| Catalytic Approach | Potential Advantage for Synthesis | Related Compound Class |

| Catalyst-Free Systems | High atom economy, no toxic waste, simplified purification. acs.org | Benzimidazoles, Benzothiazoles acs.orgresearchgate.net |

| Chiral Scandium Catalysts | High enantioselectivity and diastereoselectivity in asymmetric synthesis. nih.gov | Benzo-fused polycyclic amines nih.gov |

| Cu/Ru Relay Catalysis | Excellent atom- and step-economy for asymmetric reactions. nih.gov | Chiral α-amino δ-hydroxy acid derivatives nih.gov |

| Iron(III) Sulfate in Water | Green, mild conditions for rearrangement reactions. arizona.edu | N-alkylbenzamides arizona.edu |

Development of Advanced Materials Incorporating the Compound

The structural features of this compound make it an attractive building block for the design of advanced functional materials. The presence of carboxylic acid (after hydrolysis of the ester), hydroxy, and nitro groups allows it to act as a versatile ligand for the construction of Metal-Organic Frameworks (MOFs) or as a monomer for functional polymers.

Metal-Organic Frameworks (MOFs) functionalized with nitro groups (MOF-NO2s) are an emerging area of materials science. researchgate.net The nitro group's strong electron-withdrawing nature can enhance the Lewis acidity of the MOF, making it useful for catalysis. researchgate.net Furthermore, the polar nitro group can facilitate strong interactions with various molecules, making these MOFs promising for applications in gas storage (e.g., CO2 capture) and the adsorption of hazardous organic compounds from water. researchgate.net By using this compound or its derivatives as the organic linker, novel MOFs could be synthesized with tailored pore sizes and functionalities for applications in sensing, catalysis, and separations. acs.orgnih.gov For example, urea-functionalized MOFs have been developed for sensing nitro-substituted compounds. acs.orgnih.gov

In the realm of polymers , functionalized benzoic acids are used to create new polymeric adsorbents and functional materials. mdpi.com For instance, polymers functionalized with aminobenzoic groups have been synthesized for the removal of antibiotics from aqueous solutions. mdpi.com The reactive sites on this compound could be exploited to incorporate it into polymer chains, potentially imparting properties such as antimicrobial activity, thermal stability, or specific recognition capabilities. nih.gov Research into biosourced polymers from hydroxybenzoate derivatives has shown promise in creating degradable materials with good biocompatibility and activity against pathogens like Staphylococcus aureus. nih.gov

| Material Type | Potential Application | Key Functional Group(s) |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical sensing. researchgate.netrsc.org | Carboxylate, Nitro, Hydroxy |

| Functional Polymers | Adsorbents, antimicrobial materials, drug delivery. mdpi.comnih.govfrontiersin.org | Carboxylate, Hydroxy, Bromo |

Mechanistic Insights via Advanced Time-Resolved Spectroscopy

Understanding the fundamental photophysical and photochemical processes of this compound is crucial for its potential application in light-driven technologies. Advanced time-resolved spectroscopic techniques are powerful tools for investigating the dynamics of excited states on timescales ranging from femtoseconds to microseconds. nih.govnih.gov

Transient absorption spectroscopy can be employed to elucidate the intricate pathways following photoexcitation. researchgate.net For related nitroaromatic compounds, these techniques have been used to observe processes such as internal conversion, intersystem crossing, and excited-state intramolecular proton transfer. researchgate.netnih.gov By studying this compound, researchers could map the decay channels of its excited states, identify transient species, and understand how the solvent environment influences these dynamics. researchgate.net This knowledge is vital for designing molecules with specific photostability or photoreactivity, for example, in the context of phototriggers or photosensitizers. researchgate.net

Femtosecond stimulated Raman spectroscopy (FSRS) is another technique that could provide detailed structural information about the excited states of the molecule, revealing how the nitro group and other substituents behave upon photoexcitation. nih.gov Such studies on related nitrophenols have provided insights into nitro-group twisting and charge-transfer character in the excited state. nih.gov

| Spectroscopic Technique | Information Gained | Timescale |

| Transient Electronic Absorption Spectroscopy (TEAS) | Excited-state absorption profiles, intersystem crossing dynamics. researchgate.net | Femtoseconds to Microseconds researchgate.net |

| Transient Vibrational Absorption Spectroscopy (TVAS) | Recovery of ground-state bleach, information on ground-state repopulation. researchgate.net | Picoseconds to Microseconds researchgate.net |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Vibrational structure of excited states, molecular geometry changes. nih.gov | Femtoseconds to Picoseconds nih.gov |

Opportunities in Sustainable and Atom-Economical Synthesis